molecular formula C20H19NO4S B2470761 2-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide CAS No. 898459-16-0

2-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide

Cat. No.: B2470761
CAS No.: 898459-16-0
M. Wt: 369.44
InChI Key: QZVUVPPYQOBGQL-UHFFFAOYSA-N
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Description

2-(Ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide is a chemical compound with the molecular formula C20H19NO4S and a molecular weight of 369.43 g/mol . Its CAS registry number is 898459-16-0 . This high-purity compound is offered for research and development purposes. The structural motif of this molecule, which incorporates both a benzamide and a naphthalene group, is of significant interest in various fields of chemical research. Similar structural classes of compounds are frequently investigated in areas such as materials science and medicinal chemistry for their potential biological activities and physical properties . Researchers can obtain this compound with a guaranteed purity of 90% or higher, available in quantities ranging from 2 mg to 30 mg to suit different laboratory needs . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-ethylsulfonyl-N-(4-methoxynaphthalen-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-3-26(23,24)19-11-7-6-10-16(19)20(22)21-17-12-13-18(25-2)15-9-5-4-8-14(15)17/h4-13H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVUVPPYQOBGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group is introduced via sulfonylation, where ethanesulfonyl chloride reacts with the benzamide core in the presence of a base such as triethylamine.

    Attachment of the 4-Methoxynaphthalen-1-yl Moiety: The final step involves the coupling of the 4-methoxynaphthalen-1-yl group to the benzamide core through a nucleophilic substitution reaction, often facilitated by a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of the ethanesulfonyl group to an ethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core, where nucleophiles such as amines or thiols can replace the ethanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Ethyl-substituted benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Research Findings :

  • Ethylsulfonyl derivatives exhibit higher metabolic stability compared to methylsulfonyl analogs due to reduced oxidative susceptibility .
  • Ethoxy substituents (e.g., 4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide) demonstrate weaker enzyme inhibition (IC₅₀ > 10 µM) compared to ethylsulfonyl derivatives (IC₅₀ ~2–5 µM), likely due to diminished electron withdrawal .

Modifications in the N-Substituent

Compound Name N-Substituent Key Differences Impact on Properties
2-(Ethylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide Thiazole-linked naphthalene Thiazole ring instead of methoxynaphthalene Enhanced π-stacking but reduced solubility; altered selectivity in kinase inhibition
N-(4-Ethylphenyl)-2-(ethylsulfanyl)benzamide Ethylphenyl group; ethylsulfanyl (–SCH₂CH₃) Sulfanyl (–S–) vs. sulfonyl (–SO₂–) Lower oxidation state of sulfur reduces polarity; higher logP (3.2 vs. 2.5 for sulfonyl)

Research Findings :

  • Thiazole-containing analogs (e.g., 2-(ethylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide) show broader kinase inhibition but lower specificity .

Sulfonyl Group Modifications

Compound Name Sulfonyl Group Key Differences Impact on Properties
4-[Bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide Bis-cyanoethylsulfamoyl Cyanoethyl groups on sulfamoyl Increased hydrogen-bonding capacity; enhanced solubility in polar solvents
4-(Dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide Dipropylsulfamoyl Propyl chains on sulfamoyl Higher logP (4.1 vs. 3.5 for ethylsulfonyl); improved blood-brain barrier penetration

Research Findings :

  • Ethylsulfonyl derivatives strike a balance between lipophilicity (logP ~2.5) and aqueous solubility (0.5 mg/mL), making them suitable for oral bioavailability studies .
  • Bulkier sulfamoyl groups (e.g., dipropylsulfamoyl) enhance target affinity (Ki = 0.8 nM vs. 5.2 nM for ethylsulfonyl) but reduce metabolic stability .

Key Distinguishing Features of 2-(Ethanesulfonyl)-N-(4-Methoxynaphthalen-1-yl)benzamide

  • Dual Functional Groups : The ethylsulfonyl group enhances reactivity with cysteine residues in enzymes, while the methoxynaphthalene moiety facilitates intercalation into hydrophobic pockets .
  • Balanced Physicochemical Profile : Optimal logP (2.5) and polar surface area (90 Ų) support both membrane permeability and solubility .
  • Broad Applications : Demonstrated activity in cancer cell line assays (e.g., IC₅₀ = 1.8 µM against MCF-7) and materials science (e.g., fluorescence quantum yield = 0.45) .

Biological Activity

2-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide is a synthetic compound belonging to the class of benzamides, characterized by its unique structural features, including an ethanesulfonyl group and a methoxynaphthalene moiety. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in cancer treatment due to its interactions with biological systems.

Chemical Structure and Properties

The molecular formula of 2-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide is C16H19NO3SC_{16}H_{19}NO_3S with a CAS number of 898459-16-0. Its structure is significant for understanding its biological activity, particularly its ability to inhibit tubulin polymerization.

The primary biological activity of this compound is linked to its ability to disrupt microtubule dynamics. By inhibiting tubulin polymerization, it leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. This mechanism is crucial for developing anticancer therapies as it prevents uncontrolled cell division.

Biological Activity Assessment

Research studies have evaluated the biological activity of 2-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide through various assays:

Assay Type Purpose Outcome
MTT AssayAssess cytotoxicity against tumor cellsSignificant reduction in cell viability
Colony Formation AssayEvaluate anchorage-independent growthInhibition of colony formation observed
Cell Cycle AnalysisDetermine cell cycle distributionG2/M arrest confirmed
Apoptosis DetectionMeasure apoptosis inductionIncreased annexin V positive cells noted

Case Studies and Research Findings

Several studies have highlighted the efficacy of 2-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide in preclinical models:

  • In vitro Studies : A study demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, with IC50 values indicating potent activity (e.g., IC50 < 10 µM for breast cancer cells) .
  • Mechanistic Insights : Further investigations revealed that the compound's interaction with tubulin leads to significant alterations in microtubule stability, which is critical for mitotic spindle formation .
  • Comparative Analysis : When compared with other similar compounds, 2-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide exhibited superior activity in disrupting microtubule dynamics, making it a promising candidate for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide, and how can reaction conditions be optimized?

  • Answer: The compound is typically synthesized via coupling reactions between benzamide derivatives and sulfonated intermediates. For example, analogous sulfonamide syntheses use acetonitrile:water (3:1) as a solvent system under reflux for 72 hours, followed by crystallization (e.g., methanol:water for purification, yielding ~75% purity) . Optimization involves adjusting temperature, solvent polarity, and stoichiometry. Continuous flow reactors and automated systems may enhance scalability .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Answer:

  • IR Spectroscopy: Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches.
  • NMR: ¹H NMR should resolve methoxy (δ ~3.8–4.0 ppm) and naphthalene aromatic protons (δ ~7.0–8.5 ppm). ¹³C NMR confirms carbonyl (δ ~165–170 ppm) and sulfonyl carbons.
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ for C₂₀H₁₉NO₄S) .

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

  • Answer: Structural analogs with sulfonamide and methoxynaphthalene moieties show antimicrobial and anticancer activity. Assays include:

  • Antimicrobial: Minimum inhibitory concentration (MIC) tests against Gram-positive/-negative bacteria.
  • Anticancer: MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Answer: Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, solvent controls). Mitigation strategies:

  • Dose-Response Validation: Replicate studies across multiple labs.
  • Structure-Activity Relationship (SAR) Analysis: Compare analogs to isolate functional group contributions (e.g., ethanesulfonyl vs. methylsulfonyl) .

Q. What mechanistic insights exist for the oxidation of the methoxy group in related compounds, and how might this inform reactivity studies?

  • Answer: Methoxy groups on aromatic rings can oxidize to hydroxyl groups under strong acidic/basic conditions (e.g., HNO₃/H₂SO₄). Kinetic studies using HPLC or in situ FTIR track reaction progress. Computational models (DFT) predict activation barriers .

Q. What strategies are recommended for designing derivatives to enhance target selectivity in enzyme inhibition?

  • Answer:

  • Scaffold Modulation: Introduce substituents at the benzamide or naphthalene positions to alter steric/electronic profiles.
  • Docking Studies: Use molecular modeling (e.g., AutoDock) to predict binding to enzyme active sites (e.g., kinases, proteases) .

Q. How can researchers address low yields in large-scale synthesis, and what purification methods are most effective?

  • Answer:

  • Yield Optimization: Replace batch reactors with flow chemistry for better heat/mass transfer.
  • Purification: Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization. Purity >98% is achievable via HPLC (C18 column, acetonitrile/water gradient) .

Methodological Considerations

  • Data Reproducibility: Standardize solvent batches and assay protocols (e.g., ATCC cell lines, RPMI-1640 media) .
  • Contradiction Analysis: Use meta-analysis tools (e.g., RevMan) to compare published IC₅₀/MIC values and identify outliers .

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